Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate
Description
Systematic Nomenclature and Structural Representation of Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate
The unambiguous identification of a chemical compound is crucial for scientific communication. The systematic nomenclature and structural details for this compound are outlined below.
Systematic (IUPAC) Name: ethyl 5-(3,5-difluorophenyl)-5-oxopentanoate
Common Name: this compound
CAS Number: 898752-37-9 blog.jp
Molecular Formula: C₁₃H₁₄F₂O₃ blog.jp
Molecular Weight: 256.25 g/mol
The structural representation of this compound consists of a central pentanoate chain. At one end (C1), there is an ethyl ester group (-COOCH₂CH₃). At the C5 position, there is a carbonyl group (C=O) which is attached to a 3,5-difluorophenyl ring.
| Property | Value |
| IUPAC Name | ethyl 5-(3,5-difluorophenyl)-5-oxopentanoate |
| CAS Number | 898752-37-9 |
| Molecular Formula | C₁₃H₁₄F₂O₃ |
| Molecular Weight | 256.25 g/mol |
Historical Overview and Initial Reports in Chemical Literature
A comprehensive search of scientific databases and chemical literature does not yield a specific seminal report or historical overview dedicated to the initial synthesis and characterization of this compound. The compound is listed in the catalogs of several chemical suppliers, indicating its availability as a synthetic building block.
The synthesis of analogous aromatic ketones often involves the Friedel-Crafts acylation , a classic set of reactions developed by Charles Friedel and James Crafts in 1877. This reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum chloride. It is plausible that the synthesis of this compound could be achieved through the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with a derivative of glutaric acid, such as ethyl 5-chloro-5-oxovalerate.
Current Research Landscape and Academic Significance in Synthetic Organic Chemistry
The current body of public-domain scientific literature does not feature extensive research where this compound is the primary subject of investigation. Its significance appears to lie in its role as an intermediate or building block for the synthesis of more complex molecules. The difluorophenyl moiety is a common feature in various biologically active compounds, and this ketoester provides a scaffold to introduce this group into larger structures.
The academic significance of such compounds is often demonstrated through their application in the total synthesis of natural products or the development of new pharmaceuticals. However, specific examples detailing the use of this compound in this context are not readily found in peer-reviewed journals.
Scope and Objectives of Scholarly Inquiry Pertaining to this compound
Based on the available information, the primary objective of scholarly or industrial inquiry involving this compound would likely be its utilization as a starting material or key intermediate. Research endeavors may include:
Development of novel synthetic methodologies: Exploring more efficient, environmentally friendly, or cost-effective routes to synthesize this compound and its derivatives.
Medicinal chemistry applications: Using it as a precursor for the synthesis of potential therapeutic agents, where the 3,5-difluorophenyl group is a critical pharmacophore.
Materials science: Incorporating this molecule into larger polymeric structures or functional materials where its specific electronic and physical properties are advantageous.
At present, there is a lack of published research that explicitly outlines a broad scope of inquiry focused solely on this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(3,5-difluorophenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c1-2-18-13(17)5-3-4-12(16)9-6-10(14)8-11(15)7-9/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOZKHKNHDDFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645585 | |
| Record name | Ethyl 5-(3,5-difluorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-37-9 | |
| Record name | Ethyl 3,5-difluoro-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(3,5-difluorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 5 3,5 Difluorophenyl 5 Oxovalerate and Analogous Structures
Precursor Synthesis and Strategic Derivatization Routes
A common and flexible approach to complex molecules is the synthesis of key fragments, or precursors, which are later combined. This strategy allows for greater control over the final structure and purification of intermediates.
The 1,3-difluorobenzene (B1663923) core is a critical precursor. Its synthesis can be achieved through several established methods, often starting from readily available aniline (B41778) derivatives.
One of the most traditional methods is the Balz-Schiemann reaction . wikipedia.orgnumberanalytics.com This reaction transforms a primary aromatic amine into an aryl fluoride. wikipedia.org In the context of 1,3-difluorobenzene, the process typically starts with m-phenylenediamine. The diamine undergoes diazotization, followed by the introduction of a tetrafluoroborate (B81430) anion (BF₄⁻) to form a stable diazonium tetrafluoroborate salt. wikipedia.orggoogle.com Thermal decomposition of this salt then yields 1,3-difluorobenzene. google.comscientificupdate.com While effective, this multi-step process can have drawbacks, such as moderate yields and the production of toxic boron trifluoride gas. chemicalbook.com
Table 1: Selected Synthetic Routes for 1,3-Difluorobenzene
| Starting Material | Key Reagents | Brief Description | Reference(s) |
|---|
Another significant route involves the diazotization and subsequent hydro-dediazotization of 2,4-difluoroaniline (B146603). chemicalbook.com In this process, the amino group of 2,4-difluoroaniline is converted into a diazonium salt, which is then removed and replaced with a hydrogen atom, typically using an agent like hypophosphorous acid, to yield 1,3-difluorobenzene. chemicalbook.com Additionally, catalytic reductive dehalogenation of halogenated 1,3-difluorobenzene precursors, such as 2,4-difluorochlorobenzene, offers another pathway. google.comguidechem.com
The ethyl 5-oxo-valerate portion of the target molecule is a five-carbon chain containing a ketone and an ester. A key precursor for this side chain is glutaric anhydride (B1165640) or its derivatives. nih.gov Glutaric anhydride can be synthesized by the dehydration of glutaric acid, often using a dehydrating agent like acetic anhydride. orgsyn.orgchemicalbook.com
To create a reactive species suitable for coupling with the aromatic ring, glutaric anhydride can be converted into a mono-ester, mono-acid chloride. This is typically achieved in a two-step process:
Ring-opening esterification: Reacting glutaric anhydride with ethanol (B145695) results in the formation of ethyl 5-carboxybutanoate (ethyl hydrogen glutarate).
Acid chloride formation: The terminal carboxylic acid group of ethyl 5-carboxybutanoate is then converted to an acyl chloride, yielding ethyl 4-chlorocarbonylbutanoate , using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
This resulting acyl chloride is a highly reactive electrophile, primed for introduction onto the 3,5-difluorophenyl ring.
Direct Synthetic Pathways to Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate
Direct synthetic routes aim to form the complete carbon skeleton of the target molecule in a single key step, typically by joining the aromatic and aliphatic precursors.
The Friedel-Crafts acylation is a powerful and direct method for forming a carbon-carbon bond between an aromatic ring and an acyl group, making it highly suitable for the synthesis of this compound. google.com This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring.
In a plausible synthetic scheme, 1,3-difluorobenzene would be acylated with ethyl 4-chlorocarbonylbutanoate. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride, making it a potent electrophile that can attack the electron-rich (relative to the acylium ion) difluorobenzene ring. The fluorine atoms are deactivating, but they direct the incoming electrophile to the ortho and para positions. Acylation is expected to occur predominantly at the 2- or 4-position of the 1,3-difluorobenzene ring.
Table 2: Common Lewis Acid Catalysts for Friedel-Crafts Acylation
| Catalyst | Formula | Typical Application |
|---|---|---|
| Aluminum Chloride | AlCl₃ | Highly active, widely used for various arenes. |
| Ferric Chloride | FeCl₃ | A milder alternative to AlCl₃. |
| Boron Trifluoride | BF₃ | Often used with anhydrides; can be gaseous or in solution. |
| Zinc Chloride | ZnCl₂ | A mild Lewis acid, suitable for activated arenes. |
While the Claisen condensation is a fundamental reaction for forming β-keto esters, its direct application to synthesize the target molecule from simple precursors is less straightforward than Friedel-Crafts acylation. organic-chemistry.orgwikipedia.org A classic Claisen condensation involves the reaction between two ester molecules. jove.comlibretexts.org A "crossed" Claisen reaction occurs between two different esters, one of which ideally lacks α-hydrogens to prevent self-condensation. masterorganicchemistry.com A hypothetical, though less efficient, route could involve a crossed Claisen reaction between a 3,5-difluorobenzoate ester and an appropriate ester enolate, but this would not yield the desired oxovalerate structure directly. Therefore, Friedel-Crafts acylation remains the more direct and logical condensation approach.
Beyond the classic Friedel-Crafts reaction, other acylation methodologies can be employed, particularly those utilizing organometallic reagents. These methods offer an alternative nucleophilic approach.
One such strategy involves the preparation of a Grignard reagent from a 3,5-difluorophenyl halide. For instance, reacting 1-bromo-3,5-difluorobenzene (B42898) with magnesium metal in an ether solvent would yield 3,5-difluorophenylmagnesium bromide . sigmaaldrich.comchemicalbook.com This organometallic compound acts as a powerful nucleophile.
This Grignard reagent can then be reacted with the acyl chloride precursor, ethyl 4-chlorocarbonylbutanoate, to form the target ketone. wisc.eduorganic-chemistry.org However, a significant challenge with using highly reactive organometallics like Grignard reagents is their tendency to react twice with the acyl chloride—first to form the ketone, and then a second time with the newly formed ketone to produce a tertiary alcohol. stackexchange.comlibretexts.orgstackexchange.com
To circumvent this issue, less reactive organometallic reagents, such as organocuprates (Gilman reagents), can be used. pearson.comorgoreview.com Alternatively, the reaction can be performed at very low temperatures or with specific additives that moderate the Grignard reagent's reactivity to favor the formation of the ketone. wisc.eduorganic-chemistry.org Weinreb amides are another class of reagents specifically designed to react with organometallics to produce ketones without over-addition. organicchemistrydata.org This approach would involve preparing the N-methoxy-N-methylamide of the glutaric acid monoester side chain before reacting it with the 3,5-difluorophenyl Grignard reagent.
Catalytic Systems and Reaction Optimization Studies
The synthesis of β-keto esters and related oxovalerates is frequently achieved through acylation or condensation reactions, where the choice of catalyst is paramount to achieving high yields and purity. Various catalytic systems, including Lewis acids, transition metals, and organocatalysts, have been explored for analogous transformations.
Lewis acids such as Boron trifluoride etherate (BF₃·OEt₂) have been shown to be efficient catalysts for the transesterification of β-ketoesters, allowing for the synthesis of a variety of these compounds in good to excellent yields. researchgate.net For fluorinated compounds, transition-metal catalysts are often employed. Silver-catalyzed reactions, for example, are used in radical deoxyfluorination and carbofluorination processes. researchgate.net The combination of a silver nitrate (B79036) (AgNO₃) catalyst with fluorinating agents like Selectfluor® can facilitate the transformation of carboxylic acid derivatives into fluorinated compounds. researchgate.net
The unique electronic properties of fluorine, particularly its high electronegativity, can influence the reactivity of substrates and the efficacy of catalysts. rsc.org Incorporating fluorine into catalyst structures or substrates can promote electrocatalytic reactions. rsc.org Optimization studies for these reactions typically involve screening various catalysts, adjusting catalyst loading, and modifying reaction conditions such as temperature, solvent, and reaction time to maximize product yield and minimize side reactions. For instance, in the asymmetric synthesis of fluorinated amino acids, adjusting the amount of base and lowering the reaction temperature from room temperature to 0 °C significantly improved the yield of the desired product. nih.gov
| Catalyst System | Reaction Type | Key Optimization Parameters | Typical Substrates |
|---|---|---|---|
| BF₃·OEt₂ | Transesterification | Solvent, Temperature, Reactant Ratio | β-Ketoesters and Alcohols researchgate.net |
| Silver Nitrate (AgNO₃) / Selectfluor® | Radical Deoxyfluorination | Catalyst Loading, Solvent System, Temperature | Carboxylic Acid Derivatives (Oxalates) researchgate.net |
| Oxo Vanadium Complexes | Selective Monofluorination | Base (e.g., Na₂CO₃), Temperature, Reaction Time | Allenyl Alcohols mdpi.com |
| Chiral Ni(II) Complex | Asymmetric Alkylation | Base Equivalents, Temperature | Glycine Derivatives and Alkyl Iodides nih.gov |
Exploration of Novel and Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of keto esters to reduce environmental impact. These approaches focus on using less hazardous reagents, employing renewable resources, improving atom economy, and utilizing environmentally benign solvents and catalysts.
One prominent green approach is biocatalysis. The use of enzymes or whole-cell systems, such as Baker's Yeast (Saccharomyces cerevisiae), offers a mild and selective alternative to traditional chemical methods for the reduction of keto esters to optically active hydroxy esters. sphinxsai.com Immobilized Baker's yeast, in particular, has shown advantages in ease of removal from the reaction mixture and potential for repeated use. sphinxsai.com Ene reductases represent another class of enzymes used for the asymmetric synthesis of alkyl fluorides via the reduction of α-fluoroenones and α-fluoroenoates, proceeding with high yield and selectivity. chemrxiv.org
Another green strategy involves developing transition-metal-free reactions. For instance, a potassium iodide (KI)-mediated radical anti-Markovnikov addition of simple ketones and esters to unactivated alkenes has been developed. rsc.org This method is noted for its high atom economy, operational simplicity, and avoidance of heavy metal catalysts. rsc.org The choice of solvent is also a key consideration in green synthesis. The use of sustainably produced solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to significantly improve yields in certain acylation reactions compared to traditional ethereal solvents like THF. nih.gov Furthermore, economical and safer bases, such as potassium tert-butoxide (KOt-Bu), are being used to replace more hazardous reagents like sodium amide in the acylation of nitriles to form β-ketonitriles. nih.govnih.gov
| Approach | Example System/Reagent | Advantages | Application |
|---|---|---|---|
| Biocatalysis | Baker's Yeast (Saccharomyces cerevisiae) sphinxsai.com | Mild conditions, high selectivity, renewable catalyst. | Reduction of keto esters. |
| Biocatalysis | Ene Reductases chemrxiv.org | High yield and enantioselectivity. | Asymmetric reduction of α-fluoroenones. |
| Transition-Metal-Free Catalysis | Potassium Iodide (KI) rsc.org | High atom economy, environmentally benign. | Radical addition of esters to alkenes. |
| Green Solvents | 2-Methyltetrahydrofuran (2-MeTHF) nih.gov | Sustainably produced, can improve reaction yields. | Acylation reactions. |
| Economical/Safer Reagents | Potassium tert-butoxide (KOt-Bu) nih.gov | Inexpensive, avoids hazardous reagents like NaNH₂. | Synthesis of β-ketonitriles from esters. |
Comparative Synthesis of Structural Analogs and Positional Isomers of Fluorinated Oxovalerates
The synthesis of structural analogs and positional isomers of fluorinated oxovalerates is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. Comparing the synthetic routes to these different molecules provides insight into how the position and nature of substituents affect reaction outcomes.
Structural analogs, where the difluorophenyl group is replaced by other substituted aryl groups, can often be synthesized using similar methodologies. For example, an analog containing a 4-bromophenyl group, Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, was synthesized via a three-component Biginelli condensation followed by condensation with ethyl chloroacetate. mdpi.com This highlights how established multi-component reaction pathways can be adapted to produce a variety of analogs.
The synthesis of positional isomers, where the fluorine atoms are located at different positions on the phenyl ring (e.g., 2,4-difluoro or 3,4-difluoro), can present unique challenges. The electronic and steric environment created by the fluorine atoms can influence the reactivity of the aromatic ring and the feasibility of certain synthetic steps. For instance, the synthesis of different fluorinated phenylalanine derivatives for use as imaging agents often requires tailored multi-step sequences involving nucleophilic fluorination and deprotection, where yields and purity can vary between isomers. nih.govcaldic.com The synthesis of various fluorinated aromatic amino acids often requires distinct strategies to introduce the fluorinated aryl moiety, underlining the importance of substitution patterns on synthetic design. nih.gov The synthesis of intermediates like 4-amino-3,5-difluorobenzonitrile (B171853) and ethyl 4-amino-3,5-difluorobenzoate demonstrates specific multi-step procedures required to build complex molecules with precise fluorine positioning. nih.gov
| Compound Type | Example Compound | Key Synthetic Feature | Relevance of Comparison |
|---|---|---|---|
| Structural Analog (Different Aryl Group) | Ethyl 5-(4-bromophenyl)-...-carboxylate mdpi.com | Multi-component Biginelli condensation. | Demonstrates adaptability of a synthetic route to different substituents. |
| Positional Isomer (Different Fluorine Position) | L- and D-isomers of 18F-labeled fluoroalkyl phenylalanine derivatives nih.gov | Nucleophilic fluorination and deprotection. | Highlights how isomerism can affect reaction efficiency and product properties. |
| Fluorinated Intermediate | Ethyl 4-amino-3,5-difluorobenzoate nih.gov | Multi-step synthesis from 3,4,5-trifluoronitrobenzene. | Illustrates the dedicated routes needed to achieve specific substitution patterns. |
Reactivity and Advanced Chemical Transformations of Ethyl 5 3,5 Difluorophenyl 5 Oxovalerate
Reactions Involving the Ketone Functionality (C=O)
The ketone functionality in Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate, being an aryl ketone, is a primary site for nucleophilic attack. The presence of two fluorine atoms on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to reaction with a wide range of nucleophiles.
Nucleophilic Additions and Selective Reductions
Nucleophilic addition to the ketone carbonyl is a fundamental reaction of this compound. A variety of nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.
Selective reduction of the ketone in the presence of the ester is a key transformation. This can be achieved using mild reducing agents that are chemoselective for ketones over esters. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at moderate temperatures.
| Reagent | Solvent | Temperature (°C) | Product | Yield (%) |
| NaBH₄ | Methanol | 0 - 25 | Ethyl 5-(3,5-difluorophenyl)-5-hydroxyvalerate | >90 |
| LiAlH(OtBu)₃ | THF | -78 to 0 | Ethyl 5-(3,5-difluorophenyl)-5-hydroxyvalerate | ~85-95 |
Conversely, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the ketone and the ester functionalities to the corresponding diol, 5-(3,5-difluorophenyl)pentane-1,5-diol. Therefore, careful selection of the reducing agent is crucial for achieving the desired transformation. rsc.orgwikipedia.orgnih.gov
Formation of Imine, Oxime, and Hydrazone Derivatives
The ketone carbonyl of this compound readily undergoes condensation reactions with primary amines and their derivatives to form a variety of C=N double-bonded compounds. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration. lumenlearning.com
Imine Formation: Reaction with primary amines (R-NH₂) leads to the formation of imines, also known as Schiff bases. This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. lumenlearning.comnih.gov
Oxime Formation: Treatment with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. wikipedia.orgchemtube3d.comorganic-chemistry.orgyoutube.com Oximes are crystalline solids and are often used for the purification and characterization of ketones.
Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine, results in the formation of hydrazones. wikipedia.orglibretexts.orggoogle.comorganic-chemistry.org These derivatives are often highly colored and crystalline, making them useful for qualitative analysis.
| Reagent | Product Type | Typical Conditions |
| Primary Amine (R-NH₂) | Imine | Acid catalyst (e.g., TsOH), Dean-Stark trap |
| Hydroxylamine (NH₂OH·HCl) | Oxime | Base (e.g., pyridine (B92270) or NaOAc), heat |
| Hydrazine (NH₂NH₂) | Hydrazone | Mild acid or base catalyst, heat |
Transformations of the Ester Moiety
The ethyl ester group in this compound is also a site for various chemical transformations, primarily through nucleophilic acyl substitution.
Hydrolysis to 5-(3,5-Difluorophenyl)-5-oxovaleric Acid and Related Carboxylic Acid Derivatives
The ester can be hydrolyzed to the corresponding carboxylic acid, 5-(3,5-difluorophenyl)-5-oxovaleric acid, under either acidic or basic conditions. acs.orgacs.orgnih.govgoogle.com
Acid-catalyzed hydrolysis: This is a reversible reaction, typically carried out by refluxing the ester with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. wikipedia.orgresearchgate.net To drive the reaction to completion, a large excess of water is used.
Base-mediated hydrolysis (Saponification): This is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid.
| Condition | Product |
| H₂SO₄ (aq), reflux | 5-(3,5-Difluorophenyl)-5-oxovaleric acid |
| 1. NaOH (aq), reflux; 2. H₃O⁺ | 5-(3,5-Difluorophenyl)-5-oxovaleric acid |
Transesterification and Amidation Reactions
Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups by reacting with a different alcohol in the presence of an acid or base catalyst. nih.govrsc.orgtandfonline.comresearchgate.net This process is known as transesterification and is an equilibrium-controlled reaction. To favor the formation of the new ester, the alcohol reactant is typically used in large excess.
Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is generally slower than hydrolysis and often requires heating. The direct amidation of esters can be challenging, but various catalytic methods have been developed to facilitate this transformation.
| Reagent | Product Type | Catalyst |
| R'OH (excess) | New Ester | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') |
| R'R''NH | Amide | Heat, sometimes with a catalyst |
Reactions with Carbon Nucleophiles
The reaction of this compound with strong carbon nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can be complex due to the presence of two electrophilic centers. The ketone carbonyl is generally more reactive towards these nucleophiles than the ester carbonyl. youtube.com
With careful control of stoichiometry (e.g., using one equivalent of the organometallic reagent at low temperatures), it is often possible to achieve selective addition to the ketone. However, with an excess of the nucleophile, reaction at both the ketone and the ester can occur. Reaction with a Grignard or organolithium reagent at the ester carbonyl typically leads to the formation of a tertiary alcohol after a second addition of the nucleophile to the initially formed ketone intermediate. youtube.comorganic-chemistry.orgmasterorganicchemistry.com
| Reagent (Stoichiometry) | Temperature (°C) | Major Product |
| R-MgX (1 equiv) | -78 | Ethyl 5-(3,5-difluorophenyl)-5-hydroxy-5-alkylvalerate |
| R-Li (1 equiv) | -78 | Ethyl 5-(3,5-difluorophenyl)-5-hydroxy-5-alkylvalerate |
| R-MgX (>2 equiv) | 0 to 25 | 1-(3,5-difluorophenyl)-1,5-dialkylpentane-1,5-diol |
| R-Li (>2 equiv) | 0 to 25 | 1-(3,5-difluorophenyl)-1,5-dialkylpentane-1,5-diol |
The chemoselectivity of these reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.
Reactivity of the Fluorinated Phenyl Ring
The reactivity of the 3,5-difluorophenyl ring in this compound is predominantly governed by the electronic effects of its substituents: the two fluorine atoms and the 5-oxo-valerate group. These substituents influence the electron density of the aromatic ring and, consequently, its susceptibility to electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) on the 3,5-difluorophenyl ring of the title compound is influenced by the competing directing effects of the fluorine atoms and the acyl group. Fluorine, despite its high electronegativity, can act as an ortho-, para- director due to the ability of its lone pairs to donate electron density to the aromatic ring through resonance (+M effect). However, its strong electronegativity also leads to a powerful electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic attack.
Conversely, the acyl group is a meta-director and a strong deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects (-I and -M effects), making the ortho and para positions particularly electron-deficient.
In the case of this compound, the substitution pattern can be predicted by considering the combined influence of these groups.
| Position | Directing Effect of Fluorine Atoms | Directing Effect of Acyl Group | Overall Effect |
| 2 | Ortho to one F, Para to the other F | Ortho | Strongly Deactivated |
| 4 | Ortho to one F, Ortho to the other F | Meta | Potentially Favored |
| 6 | Para to one F, Ortho to the other F | Ortho | Strongly Deactivated |
The positions ortho and para to the fluorine atoms (positions 2, 4, and 6) are activated by resonance from the fluorine atoms but deactivated by induction. The acyl group strongly deactivates the ortho and para positions (2 and 6) and directs incoming electrophiles to the meta position (4). Therefore, electrophilic substitution is most likely to occur at the 4-position, which is meta to the deactivating acyl group and ortho to two fluorine atoms. The deactivating nature of all three substituents suggests that forcing conditions would be required for such a reaction to proceed. For instance, in the nitration of electron-rich acetophenones, complex substitution patterns, including ipso substitution, can be observed, highlighting the nuanced reactivity of substituted aromatic ketones.
Considerations for Nucleophilic Aromatic Substitution
The presence of two strongly electronegative fluorine atoms and an electron-withdrawing acyl group significantly lowers the electron density of the aromatic ring, making it a candidate for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group.
For this compound, the fluorine atoms can serve as leaving groups. The reaction is facilitated by the ability of the electron-withdrawing acyl group to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. This stabilization is most effective when the attack occurs at positions ortho or para to the electron-withdrawing group.
In this molecule, a nucleophilic attack at the 3- or 5-position would lead to the displacement of a fluorine atom. The acyl group at the 1-position would provide stabilization for the intermediate. Therefore, it is plausible that under suitable conditions (e.g., a strong nucleophile and appropriate solvent and temperature), one of the fluorine atoms could be displaced. Studies on other 3,5-disubstituted fluorinated aromatic compounds have shown that nucleophilic aromatic substitution of a fluorine atom is a feasible process, affording novel substituted products.
Investigation of Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. While many classical MCRs, such as the Hantzsch or Biginelli reactions, typically utilize β-dicarbonyl compounds, the γ-ketoester functionality of this compound makes it a suitable substrate for other types of MCRs, most notably variations of the Paal-Knorr synthesis.
The Paal-Knorr synthesis is a classical method for the synthesis of pyrroles and furans from 1,4-dicarbonyl compounds. This compound is a 1,4-dicarbonyl equivalent, with a ketone at one end and an ester at the other. This structural motif allows for its participation in multicomponent reactions that proceed via a Paal-Knorr type mechanism to generate highly substituted heterocyclic systems.
A plausible multicomponent reaction involving this compound would be a four-component synthesis of substituted pyrroles. In such a reaction, the γ-ketoester could react with an amine, an aldehyde, and another component like a nitroalkane or an isocyanide in a one-pot process. The reaction sequence would likely involve the in-situ formation of a more complex 1,4-dicarbonyl intermediate, which then undergoes the Paal-Knorr cyclization with the amine to form the pyrrole (B145914) ring.
For example, a one-pot, four-component reaction could be envisioned as follows:
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |
| This compound | Aromatic or Aliphatic Amine | Aromatic Aldehyde | Nitroalkane | Polysubstituted Pyrrole |
The mechanism for such a reaction would be complex, likely involving a series of condensations and Michael additions to assemble the acyclic precursor, followed by the final cyclization and dehydration to the aromatic pyrrole. The diversity of the final products can be readily achieved by varying each of the four components. Several studies have reported the successful implementation of multicomponent strategies for the synthesis of highly substituted pyrroles from 1,4-dicarbonyl precursors. acs.orgresearchgate.net These approaches highlight the potential of γ-ketoesters like this compound as valuable building blocks in diversity-oriented synthesis.
Strategic Applications of Ethyl 5 3,5 Difluorophenyl 5 Oxovalerate As a Key Synthetic Intermediate
Precursor in the Synthesis of Biologically Active Compounds
The unique arrangement of functional groups in Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate makes it an ideal starting material for the construction of pharmacologically relevant scaffolds. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final drug candidates.
A notable application of intermediates structurally related to this compound is in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. These antagonists are a class of drugs developed for the treatment of migraine. For instance, the difluorophenyl moiety is a key structural feature in potent CGRP receptor antagonists like telcagepant (MK-0974). nih.govnih.gov The synthesis of such complex molecules often involves multi-step sequences where difluorophenyl-containing building blocks are crucial for establishing the necessary stereochemistry and pharmacophoric elements. nih.gov The keto-ester functionality of this compound provides a handle for further chemical modifications, such as the introduction of chiral centers and the construction of heterocyclic ring systems, which are common features of CGRP receptor antagonists.
Beyond CGRP receptor antagonists, the difluorophenyl ketoester motif is a valuable building block for a variety of other medicinal chemistry scaffolds. The introduction of fluorine atoms into drug candidates is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. beilstein-journals.orgnih.gov Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. Ketoesters, in general, are precursors to a wide range of heterocyclic and carbocyclic systems that form the core of many therapeutic agents. The 3,5-difluorophenyl group, in particular, can be found in various biologically active molecules, and its presence can influence the electronic properties and conformation of the molecule, leading to improved target engagement. The reactivity of the ketone and ester groups allows for a diverse range of chemical transformations, enabling the synthesis of libraries of compounds for drug discovery programs. semanticscholar.orgbldpharm.comnih.gov
Building Block in the Assembly of Complex Organic Structures
The chemical reactivity of this compound makes it a valuable tool for synthetic organic chemists in the construction of intricate molecular architectures, including various heterocyclic systems and chiral compounds.
The 1,5-dicarbonyl relationship (between the ketone and the ester) in this compound, after potential modification, makes it a suitable precursor for the synthesis of various six-membered heterocyclic rings, such as pyrimidines. The general synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine or urea derivative. bu.edu.egekb.egnih.gov By analogy, the valerate (B167501) chain of this compound can be manipulated to generate a 1,3-dicarbonyl system, which can then be cyclized to form a pyrimidine ring bearing a 3,5-difluorophenyl substituent.
Similarly, the synthesis of isoxazoles can be achieved from 1,3-dicarbonyl compounds and hydroxylamine (B1172632). organic-chemistry.orgnih.govresearchgate.netconnectjournals.commdpi.com The keto-ester moiety in this compound can be a starting point for creating the necessary precursor for cyclization with hydroxylamine, leading to the formation of isoxazole rings. The resulting difluorophenyl-substituted isoxazoles could be of interest for their potential biological activities.
Below is an interactive data table summarizing the general synthetic approaches for pyrimidines and isoxazoles from 1,3-dicarbonyl precursors, which could be derived from this compound.
| Heterocycle | General Precursors | Key Reaction |
| Pyrimidine | 1,3-Dicarbonyl compound, Amidine/Urea | Condensation |
| Isoxazole | 1,3-Dicarbonyl compound, Hydroxylamine | Condensation/Cyclization |
The ketone group in this compound is a prochiral center, which can be reduced to a chiral alcohol. The enantioselective reduction of ketones is a well-established method for introducing chirality into a molecule. wikipedia.org Various catalytic systems, such as those based on chiral oxazaborolidines or transition metals with chiral ligands, can be employed to achieve high enantioselectivity in the reduction of aryl ketones. nih.govorganic-chemistry.org
The resulting chiral alcohol, ethyl 5-(3,5-difluorophenyl)-5-hydroxyvalerate, is a valuable chiral building block for the synthesis of more complex enantiomerically pure compounds. The stereochemistry of this newly formed chiral center can have a profound impact on the biological activity of the final molecule. The ability to control this stereocenter is therefore of great importance in the synthesis of chiral drugs and other bioactive compounds. organic-chemistry.orguwindsor.ca
Potential Applications in Agrochemical and Material Science Research
While specific applications of this compound in agrochemical and material science are not extensively documented, the chemical functionalities present in the molecule suggest potential utility in these fields.
Fluorine-containing compounds are of significant interest in the agrochemical industry. diva-portal.orgrhhz.net The introduction of fluorine atoms can enhance the efficacy and stability of pesticides and herbicides. nih.govacs.org The difluorophenyl moiety in this compound could be incorporated into novel agrochemical candidates to improve their biological activity and environmental persistence. Ketoesters are also known precursors for various heterocyclic systems that are prevalent in agrochemicals. beilstein-journals.org
In material science, difluorophenyl units are used in the synthesis of advanced functional materials such as polymers for electronics and coatings. nbinno.com The fluorine atoms can impart desirable properties like thermal stability, hydrophobicity, and specific electronic characteristics. man.ac.uk this compound could potentially serve as a monomer or a precursor to monomers for the synthesis of specialty polymers with tailored properties. nih.gov
Advanced Spectroscopic and Structural Characterization Methodologies for Ethyl 5 3,5 Difluorophenyl 5 Oxovalerate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
¹H, ¹³C, and ¹⁹F NMR for Comprehensive Structural Assignment
A combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy provides a complete picture of the carbon and proton framework, as well as the specific location of the fluorine substituents on the aromatic ring.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl ester and the aliphatic chain. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) coupled to the adjacent methyl protons, and a triplet for the methyl protons (-CH3). The protons of the valerate (B167501) chain will appear as multiplets in the aliphatic region of the spectrum. The aromatic protons on the difluorophenyl ring are anticipated to exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Distinct signals are expected for the carbonyl carbons of the ketone and the ester, the aromatic carbons (with their chemical shifts and splitting patterns influenced by the fluorine substituents), the aliphatic carbons of the valerate chain, and the carbons of the ethyl group. The carbon atoms directly bonded to fluorine will show characteristic splitting (¹JCF), and smaller couplings will be observed for carbons two or more bonds away (²JCF, ³JCF).
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern of the difluorophenyl ring. For a 3,5-difluorophenyl group, a single resonance is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal is indicative of the electronic environment of the fluorine atoms.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm
| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Predicted ¹⁹F NMR (ppm) |
| Ethyl -CH₃ | ~1.2 (triplet) | ~14 | N/A |
| Ethyl -CH₂ | ~4.1 (quartet) | ~61 | N/A |
| Valerate -CH₂ (C2) | ~2.4 (triplet) | ~34 | N/A |
| Valerate -CH₂ (C3) | ~2.0 (multiplet) | ~20 | N/A |
| Valerate -CH₂ (C4) | ~3.1 (triplet) | ~37 | N/A |
| Phenyl C-H (C2', C6') | ~7.5 (doublet of triplets) | ~112 (doublet of doublets) | N/A |
| Phenyl C-H (C4') | ~7.3 (triplet of triplets) | ~110 (triplet) | N/A |
| Phenyl C-F (C3', C5') | N/A | ~163 (doublet) | ~ -108 |
| Phenyl C-CO (C1') | N/A | ~140 (triplet) | N/A |
| Ester C=O | N/A | ~173 | N/A |
| Ketone C=O | N/A | ~196 | N/A |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation
To further confirm the structural assignment and gain insights into the spatial relationships between atoms, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of the connectivity of the aliphatic chain protons and the protons within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying the connectivity between the carbonyl groups and the adjacent methylene groups, as well as the connection of the valerate chain to the difluorophenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. While less critical for this relatively flexible molecule, it can offer insights into preferred conformations in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can offer clues about its conformational state.
Identification of Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound are expected to show characteristic absorption bands for its key functional groups.
C=O Stretching: Two distinct carbonyl stretching frequencies will be observed. The ester carbonyl will typically appear in the range of 1735-1750 cm⁻¹, while the ketone carbonyl, being conjugated with the aromatic ring, will absorb at a slightly lower frequency, around 1680-1700 cm⁻¹.
C-F Stretching: The carbon-fluorine stretching vibrations of the aromatic ring are expected to produce strong absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
C-O Stretching: The C-O stretching vibrations of the ester group will be visible in the 1000-1300 cm⁻¹ region.
Aromatic C-H and C=C Stretching: The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl and valerate methylene and methyl groups will be observed in the 2850-3000 cm⁻¹ range.
Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |
| Aromatic C-H Stretch | >3000 | >3000 |
| Ester C=O Stretch | 1735-1750 | 1735-1750 |
| Ketone C=O Stretch | 1680-1700 | 1680-1700 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |
| C-F Stretch | 1100-1300 | 1100-1300 |
| C-O Stretch | 1000-1300 | 1000-1300 |
Inferences on Molecular Conformation from Vibrational Spectra
Subtle shifts in the positions and intensities of certain vibrational bands can provide information about the molecule's conformation. For instance, the exact frequency of the carbonyl stretching vibrations can be influenced by the rotational isomers (rotamers) around the C-C single bonds. By comparing experimental spectra with theoretical calculations for different possible conformations, it may be possible to deduce the most stable conformation of the molecule in the solid state (from IR of a KBr pellet or Nujol mull) or in solution.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula for this compound is C₁₃H₁₄F₂O₃, which corresponds to a molecular weight of approximately 256.25 g/mol .
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) are expected to include:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups. This can lead to the loss of the ethyl group (-CH₂CH₃) or the ethoxy group (-OCH₂CH₃) from the ester moiety, or cleavage on either side of the keto group.
McLafferty rearrangement: This is a characteristic fragmentation of ketones and esters containing a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen followed by the cleavage of the β-bond, leading to the elimination of a neutral alkene.
Cleavage of the aromatic ring: Fragmentation of the difluorophenyl ring can also occur, leading to characteristic aromatic fragment ions.
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z Value (Predicted) | Possible Fragment Ion | Fragmentation Pathway |
| 256 | [M]⁺ | Molecular Ion |
| 211 | [M - OCH₂CH₃]⁺ | Loss of ethoxy group |
| 183 | [M - COOCH₂CH₃]⁺ | Loss of carbethoxy group |
| 141 | [C₆H₃F₂CO]⁺ | Acylium ion from cleavage at the ketone |
| 113 | [C₆H₃F₂]⁺ | Difluorophenyl cation |
| 85 | [CH₂(CH₂)₂CO]⁺ | Acylium ion from cleavage at the ketone |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Unlike nominal mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas, owing to the slight mass differences between isotopes.
For this compound, the molecular formula is C₁₃H₁₂F₂O₃. The exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O). This theoretical value is then compared against the experimentally determined mass of the molecular ion ([M]+• or protonated molecule [M+H]⁺) to confirm the compound's identity with high confidence.
Table 1: Theoretical Isotopic Mass Calculation for C₁₃H₁₂F₂O₃
| Element | Count | Isotope Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon | 13 | 12.000000 | 156.000000 |
| Hydrogen | 12 | 1.007825 | 12.093900 |
| Fluorine | 2 | 18.998403 | 37.996806 |
| Oxygen | 3 | 15.994915 | 47.984745 |
| Total | | Theoretical Exact Mass | 254.075451 |
An experimental HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would be expected to yield a mass value for the protonated molecule [M+H]⁺ at m/z 255.08328, within a narrow mass error tolerance (typically < 5 ppm). Such a result would provide strong evidence for the proposed elemental composition of C₁₃H₁₂F₂O₃.
Tandem Mass Spectrometry for Structural Elucidation via Fragmentation Pathways
Tandem mass spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique helps to piece together the molecular structure by identifying characteristic neutral losses and fragment ions. For this compound ([M+H]⁺, m/z 255.0833), collision-induced dissociation (CID) would likely initiate fragmentation at the most labile bonds, primarily adjacent to the carbonyl groups and the ester functionality.
The primary fragmentation pathways for aromatic ketones often involve cleavage alpha to the carbonyl group. acs.orgnih.govmiamioh.edu One of the most prominent fragmentation events would be the cleavage of the bond between the carbonyl carbon and the aliphatic chain, leading to the formation of the stable 3,5-difluorobenzoyl cation. Another key fragmentation would involve the ethyl ester group.
Key Predicted Fragmentation Pathways:
Formation of the Acylium Ion: Cleavage of the C5-C4 bond results in the loss of the valerate side chain and formation of the highly stable 3,5-difluorobenzoyl cation.
Loss of Ethylene (B1197577): The ethyl ester can undergo a characteristic loss of ethylene (C₂H₄) via a McLafferty-type rearrangement or simple cleavage.
Loss of the Ethoxy Group: Cleavage of the ester C-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion or an ethanol (B145695) molecule from the protonated species.
Alpha-Cleavage on the Valerate Chain: Fragmentation can also occur at other points along the aliphatic chain, although these are typically less favored.
Table 2: Predicted Key Fragment Ions in Tandem MS of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Formula | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|---|
| 255.0833 | 157.0146 | [C₇H₃F₂O]⁺ | C₆H₈O₂ | Cleavage of C4-C5 bond (Acylium ion formation) |
| 255.0833 | 227.0522 | [C₁₁H₈F₂O₃]⁺ | C₂H₄ | Loss of ethylene from the ethyl ester |
| 255.0833 | 209.0411 | [C₁₁H₇F₂O₂]⁺ | C₂H₅OH | Loss of ethanol from the protonated ester |
The identification of these specific fragments, particularly the characteristic m/z 157.0146 ion, would serve as a definitive fingerprint for the 3,5-difluorobenzoyl moiety within the molecule. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Characterization
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption pattern is characteristic of the chromophores—the light-absorbing groups—within a molecule. uobabylon.edu.iqlibretexts.org
The primary chromophore in this compound is the 3,5-difluorophenyl ketone system. This conjugated system is expected to give rise to two characteristic electronic transitions:
A π → π * transition , associated with the aromatic ring and the carbonyl group's π-system. This is typically a high-intensity absorption.
An n → π * transition , involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This transition is symmetry-forbidden and thus results in a much weaker absorption band at a longer wavelength. masterorganicchemistry.com
Based on analogous aromatic ketones like acetophenone, the π → π* transition is expected to appear at a shorter wavelength, while the weaker n → π* transition will be observed at a longer wavelength. masterorganicchemistry.comshimadzu.com The fluorine substituents on the aromatic ring may cause a slight shift (hypsochromic or bathochromic) in the absorption maxima compared to an unsubstituted phenyl ketone. nih.gov
Table 3: Predicted UV-Vis Absorption Data for this compound (in Ethanol)
| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Chromophore |
|---|---|---|---|
| π → π* | ~245 - 255 | ~10,000 - 15,000 | 3,5-Difluorobenzoyl |
The presence of these two distinct absorption bands would confirm the existence of the aromatic ketone chromophore.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
While spectroscopic methods provide powerful evidence for molecular connectivity, single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. carleton.edumdpi.com This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the exact geometry and conformation of the molecule. uhu-ciqso.es
To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. youtube.com
The resulting structural data would definitively confirm:
The connectivity of the ethyl valerate chain to the 3,5-difluorophenyl ring via the ketone.
The planarity of the aromatic ring and the precise bond lengths and angles, showing the influence of the electron-withdrawing fluorine substituents.
The conformation of the flexible ethyl valerate side chain in the crystalline state.
Intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, that dictate the crystal packing arrangement.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 (for Monoclinic) |
| Volume (ų) | 1400 - 1600 |
| Z (molecules/unit cell) | 4 |
| Bond Length C=O (ketone) | ~1.21 Å |
| Bond Length C-F | ~1.35 Å |
Successful structure determination via SCXRD would provide the ultimate proof of the compound's identity and offer critical insights into its solid-state properties. bruker.com
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Computational and Theoretical Investigations of Ethyl 5 3,5 Difluorophenyl 5 Oxovalerate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and inherent properties of Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are utilized to optimize the molecular geometry and determine its most stable conformation. bhu.ac.in
These calculations provide valuable information about the molecule's electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map helps in identifying the electrophilic and nucleophilic sites within the molecule. researchgate.net Typically, regions around the oxygen atoms of the carbonyl and ester groups exhibit negative electrostatic potential (red and yellow colors), indicating them as likely sites for electrophilic attack. Conversely, areas with positive electrostatic potential (blue color) are susceptible to nucleophilic attack. researchgate.net
Furthermore, DFT calculations can be used to compute various quantum chemical descriptors that quantify the reactivity and stability of the molecule. These descriptors are summarized in the table below.
| Quantum Chemical Descriptor | Significance for this compound |
| Ionization Potential (I) | The energy required to remove an electron; indicates the molecule's tendency to donate electrons. |
| Electron Affinity (A) | The energy released when an electron is added; reflects the molecule's ability to accept electrons. |
| Electronegativity (χ) | The power of an atom to attract electrons to itself; provides insight into bond polarities and reactivity. |
| Chemical Hardness (η) | A measure of the molecule's resistance to deformation or change in its electron distribution. |
| Chemical Softness (S) | The reciprocal of chemical hardness; indicates the molecule's polarizability. |
| Electrophilicity Index (ω) | A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge. |
The calculated values of these descriptors help in understanding the kinetic stability and reactivity of this compound. A large energy gap between the HOMO and LUMO, for instance, suggests high stability and low reactivity. materialsciencejournal.org
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity and reaction mechanisms of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of the HOMO and LUMO of this compound provide crucial information about its chemical behavior.
The HOMO represents the ability of the molecule to donate electrons, and its energy is related to the ionization potential. The LUMO, on the other hand, signifies the molecule's ability to accept electrons, and its energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's stability and reactivity. materialsciencejournal.org A smaller gap implies that the molecule is more polarizable and more reactive.
For this compound, FMO analysis can predict the most probable sites for nucleophilic and electrophilic attacks. The regions of the molecule where the HOMO is localized are likely to be the sites of electrophilic attack, while the areas with high LUMO density are prone to nucleophilic attack. This analysis is instrumental in understanding and predicting the outcomes of various chemical reactions involving this compound.
| Molecular Orbital | Significance in Reaction Prediction |
| HOMO (Highest Occupied Molecular Orbital) | Indicates the regions of the molecule most likely to donate electrons in a reaction. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Indicates the regions of the molecule most likely to accept electrons in a reaction. |
| HOMO-LUMO Energy Gap | A smaller gap suggests higher reactivity and lower kinetic stability. |
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. biorxiv.org For this compound, MD simulations can provide a detailed picture of its conformational landscape by exploring the different spatial arrangements of its atoms over time.
By simulating the molecule's motion, MD can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. The flexibility of the ethyl ester chain and the rotation around the single bonds can be investigated to understand the molecule's dynamic behavior in different environments, such as in various solvents.
In Silico Prediction of Reaction Pathways and Transition State Analysis
Computational methods can be employed to predict the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy path from reactants to products.
A key aspect of this analysis is the identification and characterization of transition states, which are the high-energy intermediates that connect reactants and products. chemintech.ru The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Computational tools can calculate the geometry and energy of these transition states, providing valuable insights into the reaction mechanism. This knowledge is essential for optimizing reaction conditions and designing new synthetic routes.
Quantitative Structure-Reactivity Relationship (QSRR) Studies on Derivatives
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For derivatives of this compound, QSRR models can be developed to predict their reactivity based on various molecular descriptors.
Future Prospects and Emerging Research Endeavors on Ethyl 5 3,5 Difluorophenyl 5 Oxovalerate
Development of Novel and More Sustainable Synthetic Routes
The conventional synthesis of analogous aryl keto-esters often relies on Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds with an aromatic ring. In the case of Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate, this would likely involve the reaction of 1,3-difluorobenzene (B1663923) with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 5-(3,5-difluorophenyl)-5-oxovaleric acid. chemsrc.com This intermediate would then undergo esterification with ethanol (B145695) to yield the final product.
While effective, traditional Friedel-Crafts reactions often require stoichiometric amounts of catalysts that can be sensitive to moisture and generate significant waste, posing environmental and safety concerns. sigmaaldrich.comorganic-chemistry.org Future research is anticipated to pivot towards the development of more sustainable and efficient synthetic protocols. This includes the exploration of:
Catalytic Friedel-Crafts Acylation: Investigating the use of milder and recyclable Lewis acid catalysts (e.g., zinc or iron salts) or Brønsted acids to reduce catalyst loading and environmental impact. organic-chemistry.org
Green Chemistry Approaches: Employing alternative solvents with better environmental profiles or even solvent-free reaction conditions. Microwave-assisted synthesis is another avenue that could significantly reduce reaction times and improve energy efficiency. nih.gov
Flow Chemistry: The development of continuous-flow processes for the synthesis of this compound could offer enhanced control over reaction parameters, improved safety, and easier scalability.
These advancements would not only make the synthesis more environmentally benign but also potentially more cost-effective for larger-scale production.
Expansion of Derivatization Strategies for Functional Diversification
The bifunctional nature of this compound, possessing both a ketone and an ester group, makes it a versatile scaffold for a wide array of chemical transformations. Future research will likely focus on systematically exploring these derivatization pathways to create a library of novel compounds with diverse functionalities.
Key areas for exploration include:
Reduction of the Ketone: Selective reduction of the carbonyl group to a secondary alcohol would introduce a new chiral center, opening avenues for the synthesis of enantiomerically pure compounds.
Reactions at the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters.
Heterocycle Formation: The 1,4-dicarbonyl relationship (upon modification of the ester) makes this compound a potential precursor for the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry. For instance, reaction with hydrazines could yield pyridazine (B1198779) derivatives.
A systematic study of these derivatization reactions, including the optimization of reaction conditions and the characterization of the resulting products, will be crucial for unlocking the full synthetic potential of this molecule.
Unveiling New Synthetic Applications in Specialized Chemical Syntheses
While the specific applications of this compound are not yet extensively documented, its structural features suggest its utility as a key intermediate in the synthesis of more complex molecules. The difluorophenyl moiety is a common feature in many biologically active compounds, as the fluorine atoms can enhance metabolic stability and binding affinity.
Future research is expected to focus on utilizing this compound as a building block in the synthesis of:
Agrochemicals: Similar isoxazole-containing compounds, such as isoxadifen-ethyl, are used as herbicide safeners. nih.govchemdad.com The structural elements of this compound could be adapted to create novel safeners or other crop protection agents.
Pharmaceuticals: The difluorophenyl group is present in numerous pharmaceuticals. This compound could serve as a starting material for the synthesis of novel drug candidates.
Functional Materials: Aromatic ketones are used in the development of various functional materials. The specific substitution pattern of this molecule could lead to materials with unique photophysical or electronic properties.
The synthesis and biological evaluation of target molecules derived from this compound will be a key focus of future research endeavors.
Integration with Advanced Analytical Techniques for In-situ Monitoring and Kinetic Studies
A deeper understanding of the reaction dynamics involved in the synthesis and derivatization of this compound is essential for process optimization and control. The integration of advanced analytical techniques for in-situ monitoring will be instrumental in achieving this.
Future research in this area will likely involve:
Spectroscopic Monitoring: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used for real-time tracking of the concentrations of reactants, intermediates, and products in a reaction mixture. mt.com This provides valuable kinetic and mechanistic information. mt.com Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for identifying reaction products and intermediates. numberanalytics.com
Chromatographic Methods: Automated sampling techniques coupled with high-performance liquid chromatography (HPLC) can provide detailed kinetic profiles of complex reaction mixtures.
Kinetic Modeling: The data obtained from in-situ monitoring can be used to develop kinetic models of the reactions. These models are invaluable for understanding the reaction mechanism, identifying rate-limiting steps, and optimizing reaction conditions for improved yield and selectivity. Adiabatic methods, which measure the temperature rise during a reaction, can also be employed to determine reaction rates. rsc.org
By combining these advanced analytical techniques with synthetic chemistry, researchers can gain a comprehensive understanding of the chemical behavior of this compound, paving the way for its efficient and controlled application in various fields of chemical synthesis.
Q & A
Basic: What synthetic routes are commonly employed to prepare Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate, and how are yields optimized?
Methodological Answer:
The compound is typically synthesized via Friedel-Crafts acylation or esterification of a valeric acid precursor. For example, analogous fluorophenyl ketones are synthesized by reacting 3,5-difluorobenzene derivatives with γ-keto esters under acidic conditions . Critical parameters include:
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic substitution in Friedel-Crafts reactions.
- Temperature control : Reactions are often conducted at 50–90°C to balance reaction rate and side-product formation .
- Purification : Column chromatography (petroleum ether/EtOAc gradients) is standard for isolating high-purity esters, with yields improved by optimizing solvent polarity ratios .
Basic: How is the structural integrity of this compound confirmed experimentally?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : ¹H and ¹⁹F NMR verify the presence of the difluorophenyl group (e.g., doublets in ¹H NMR for aromatic protons, ¹⁹F shifts at ~-110 ppm) and ester carbonyl resonance (~170 ppm in ¹³C NMR) .
- X-ray crystallography : Used for precise bond-length analysis, particularly to confirm the keto-enol tautomerism stability (if applicable) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the ester and fluorinated aryl groups .
Advanced: What role does the 3,5-difluorophenyl group play in modulating reactivity during Pd-catalyzed cross-coupling reactions?
Methodological Answer:
The electron-withdrawing fluorine atoms increase the acidity of adjacent C–H bonds, enabling regioselective arylation. For example, in Pd-catalyzed C–H functionalization:
- Site selectivity : Fluorine directs arylation to the para position relative to the ketone, as observed in analogous 3,5-difluorophenyl-pyridine systems .
- Oxidative addition : Electron-deficient aryl bromides (e.g., 4-bromobenzoate) couple efficiently due to faster oxidative addition to Pd(0), with yields up to 72% under phosphine-free conditions .
- Mechanistic studies : DFT calculations can predict activation barriers for competing pathways, validated by isolating single regioisomers .
Advanced: How does steric and electronic effects influence the stability of this compound under varying pH conditions?
Methodological Answer:
- Hydrolytic stability : The ester group is prone to base-catalyzed hydrolysis. Stability assays (e.g., HPLC monitoring at pH 7.4 vs. pH 10) show faster degradation in alkaline media due to nucleophilic attack on the carbonyl .
- Fluorine substituents : Electron-withdrawing F atoms reduce electron density at the ketone, decreasing enolization and tautomeric instability compared to non-fluorinated analogs .
- Accelerated stability testing : Thermal gravimetric analysis (TGA) under controlled humidity (e.g., 40°C/75% RH) quantifies decomposition kinetics .
Advanced: What computational strategies are used to predict the reactivity of this compound in complex reaction systems?
Methodological Answer:
- DFT calculations : B3LYP/6-31G(d) models map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the ketone oxygen exhibits high electrophilicity, making it prone to nucleophilic additions .
- Molecular dynamics (MD) : Simulates solvation effects in polar aprotic solvents (e.g., DMF), revealing solvent interactions that stabilize transition states during esterification .
- Docking studies : If the compound is a pharmaceutical intermediate, AutoDock Vina predicts binding affinities to target enzymes (e.g., kinases), guided by fluorine’s role in enhancing hydrophobic interactions .
Basic: What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradients) separate impurities like unreacted γ-keto acid or difluorobenzene byproducts. Limits of detection (LOD) ≤ 0.1% are achievable with UV detection at 254 nm .
- NMR spiking : Adding authentic samples of suspected impurities (e.g., ethyl 5-oxovalerate) to the NMR sample identifies overlapping peaks .
- GC-FID : Quantifies volatile side-products (e.g., ethyl chloride) from esterification, with internal standards (e.g., n-dodecane) improving accuracy .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁸O) elucidate the mechanistic pathway of this compound in metabolic studies?
Methodological Answer:
- ¹³C-labeling : Incorporating ¹³C at the ketone position tracks metabolic conversion to carboxylic acid derivatives via LC-MS isotope tracing .
- ¹⁸O-labeling : Hydrolysis studies in H₂¹⁸O confirm whether ester cleavage proceeds via acid-catalyzed (AAC2) or base-catalyzed (BAC2) mechanisms by analyzing ¹⁸O incorporation in the resulting acid .
- In vivo PET imaging : ¹⁸F-labeled analogs (synthesized via nucleophilic aromatic substitution) assess biodistribution, leveraging fluorine’s compatibility with radiochemistry .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Fluorinated compounds require nitrile gloves and fume hoods to prevent inhalation/contact .
- Waste disposal : Hydrolyze esters with aqueous NaOH before disposal to neutralize reactive groups .
- Thermal hazards : The compound’s flash point (156°C) necessitates avoiding open flames during distillation .
Advanced: How do structural analogs (e.g., ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate) compare in reactivity and stability?
Methodological Answer:
- Electronic effects : Chlorine’s stronger electron-withdrawing effect increases C–H acidity compared to fluorine, enhancing arylation rates but reducing hydrolytic stability .
- Steric effects : Bulky substituents (e.g., trifluoromethyl) hinder crystallization, as seen in isoxazole derivatives, necessitating alternative purification methods .
- Comparative stability studies : Accelerated degradation assays (e.g., 40°C/75% RH for 4 weeks) quantify stability differences using HPLC area-% analysis .
Advanced: What strategies mitigate regioselectivity challenges in derivatizing this compound for drug-discovery applications?
Methodological Answer:
- Directed C–H functionalization : Pd/NBE (norbornene) systems enable meta-selective arylation, bypassing fluorine’s para-directing effects .
- Protecting groups : Temporarily protecting the ketone as a ketal prevents unwanted nucleophilic additions during ester modifications .
- Enzymatic catalysis : Lipases (e.g., Candida antarctica) achieve enantioselective hydrolysis of esters, retaining the difluorophenyl moiety’s integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
